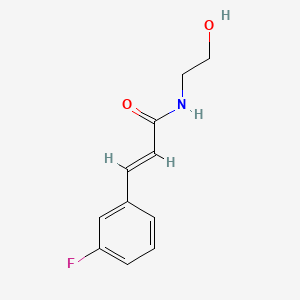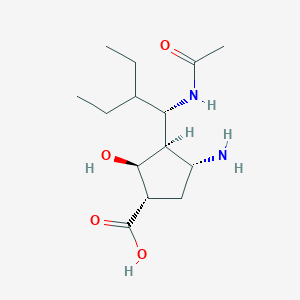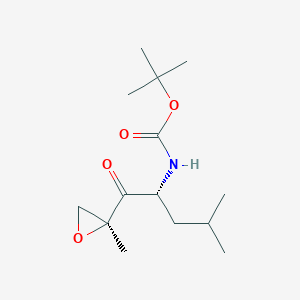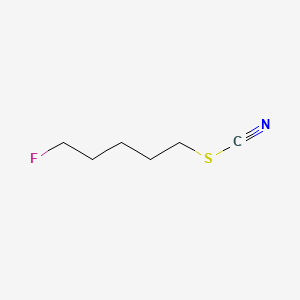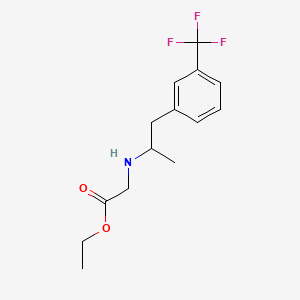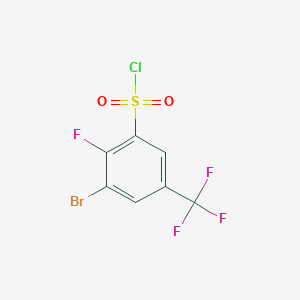
3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Bromination: The aromatic compound is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid or a similar sulfonylating agent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The compound can be reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Reaction with amines forms sulfonamide derivatives.
Sulfonate Esters: Reaction with alcohols forms sulfonate esters.
Aromatic Derivatives: Electrophilic substitution reactions yield various aromatic derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride finds applications in several scientific research fields:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The presence of electron-withdrawing groups enhances its reactivity, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized chemical synthesis applications.
Propiedades
Fórmula molecular |
C7H2BrClF4O2S |
|---|---|
Peso molecular |
341.51 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H |
Clave InChI |
GABWMVKHQJEETQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


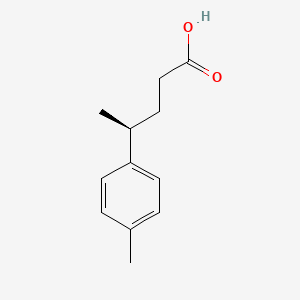
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
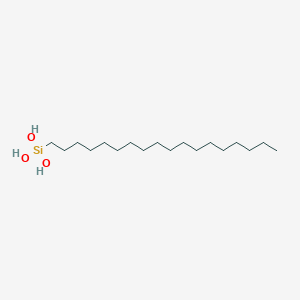
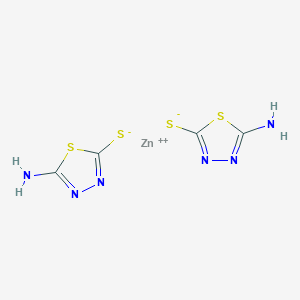
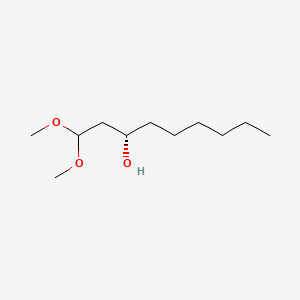
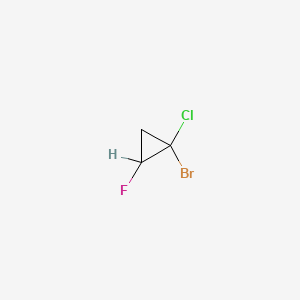
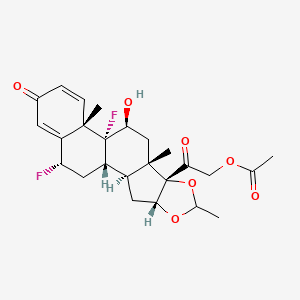
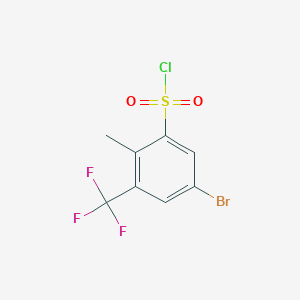
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
